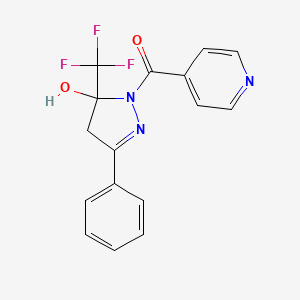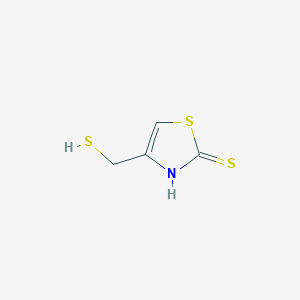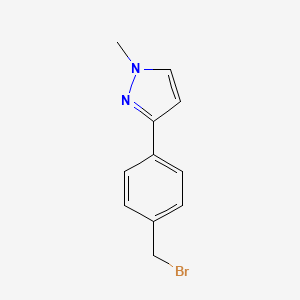
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of the bromomethyl group makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Bromination of Toluene Derivative: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron (III) bromide to form 4-(bromomethyl)phenyl.
Formation of Pyrazole Ring: The bromomethyl derivative is then reacted with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole involves its ability to form covalent bonds with target molecules. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. This property makes it useful in the study of enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(4-(Methyl)phenyl)-1-methyl-1H-pyrazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(4-(Fluoromethyl)phenyl)-1-methyl-1H-pyrazole: Contains a fluoromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry.
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
3-[4-(bromomethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 |
InChIキー |
WEEBGSCTBNDXJU-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
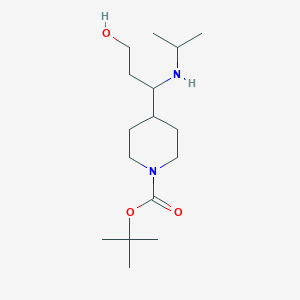
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
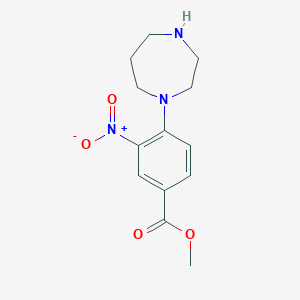
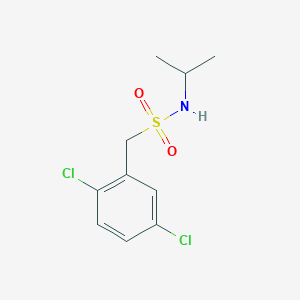
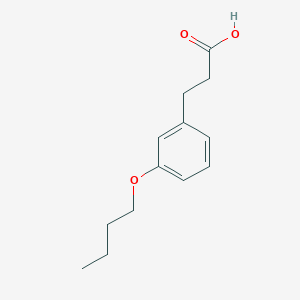
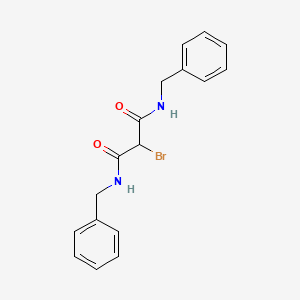
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
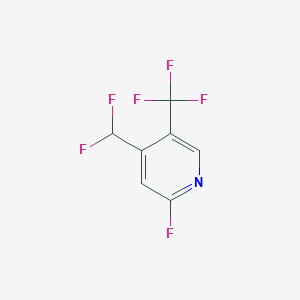

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
